Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate
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Overview
Description
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate: is a chemical compound with the molecular formula C25H34N2O2 and a molecular weight of 394.55 g/mol . It is known for its unique structure, which includes an azepane ring substituted with a dibenzylamino group and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dibenzylamino)azepane-1-carboxylate typically involves the following steps :
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via nucleophilic substitution reactions using dibenzylamine as a reagent.
Esterification: The final step involves the esterification of the azepane ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the azepane ring or the dibenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dibenzylamine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(dibenzylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 3-(dibenzylamino)azepane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dibenzylamino group and the tert-butyl ester group differentiates it from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H34N2O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
tert-butyl 3-(dibenzylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C25H34N2O2/c1-25(2,3)29-24(28)26-17-11-10-16-23(20-26)27(18-21-12-6-4-7-13-21)19-22-14-8-5-9-15-22/h4-9,12-15,23H,10-11,16-20H2,1-3H3 |
InChI Key |
LINIMRMSIAIKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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